2-Oxohexanoic acid

Catalog No.
S592940
CAS No.
2492-75-3
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxohexanoic acid

CAS Number

2492-75-3

Product Name

2-Oxohexanoic acid

IUPAC Name

2-oxohexanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

XNIHZNNZJHYHLC-UHFFFAOYSA-N

SMILES

CCCCC(=O)C(=O)O

Synonyms

2-ketocaproate, 2-oxohexanoate, alpha-ketocaproic acid, alpha-ketocaproic acid, sodium salt

Canonical SMILES

CCCCC(=O)C(=O)O

Availability of Information:

While 2-oxohexanoic acid (C6H10O3) is listed in various scientific databases, information regarding its specific applications in scientific research is currently limited.

Current Research Landscape:

Finding More Information:

If you are interested in learning more about the latest developments in scientific research, you can consult scientific databases and publications. These resources are constantly updated with new findings, and they may contain information about 2-oxohexanoic acid or similar compounds in the future.

Here are some examples of scientific databases you can explore:

  • National Institutes of Health (NIH) PubChem:
  • ScienceDirect: [URLsciencedirect com ON ScienceDirect]
  • Wiley Online Library:

2-Oxohexanoic acid, also known as alpha-ketocaproic acid, is a straight-chain fatty acid characterized by the presence of an oxo group at the second carbon position of hexanoic acid. Its chemical formula is C₆H₁₀O₃, with an average molecular weight of approximately 130.14 g/mol . This compound belongs to the class of medium-chain keto acids, which typically have carbon chains ranging from six to twelve carbon atoms .

2-Oxohexanoic acid has been identified in various biological samples and food sources, including poultry and certain types of fish, indicating its potential role as a biomarker for dietary intake .

. It can undergo:

  • Decarboxylation: This reaction leads to the formation of shorter-chain fatty acids.
  • Transamination: 2-Oxohexanoic acid can interact with amino acids to form corresponding keto acids.
  • Reduction: The oxo group can be reduced to a hydroxyl group, resulting in the formation of 2-hydroxyhexanoic acid .

These reactions are crucial in metabolic pathways, particularly in energy production and amino acid metabolism.

The biological activity of 2-oxohexanoic acid includes its role as a secondary metabolite, which may function in signaling or defense mechanisms within organisms . It has been implicated in various metabolic processes and may influence energy metabolism due to its involvement in the citric acid cycle. Furthermore, studies suggest that it may exhibit antimicrobial properties, although further research is needed to fully understand its biological implications .

2-Oxohexanoic acid can be synthesized through multiple methods:

  • Oxidation of Hexanoic Acid: This method involves the oxidation of hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Biotechnological Approaches: Microbial fermentation processes can also produce 2-oxohexanoic acid from glucose or other substrates using specific strains of bacteria .
  • Chemical Synthesis: Chemical synthesis routes often involve multi-step reactions starting from simpler organic compounds .

The applications of 2-oxohexanoic acid span various fields:

  • Food Industry: It is studied for its potential as a flavoring agent and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Its derivatives are explored for therapeutic uses, particularly in metabolic disorders and as precursors for drug synthesis.
  • Biotechnology: It serves as a substrate for microbial fermentation processes aimed at producing biofuels or bioplastics .

Research on interaction studies involving 2-oxohexanoic acid primarily focuses on its metabolic pathways and interactions with other biomolecules. It has been shown to interact with enzymes involved in fatty acid metabolism, influencing energy production and storage . Additionally, its potential interactions with amino acids suggest a role in nitrogen metabolism.

Several compounds share structural similarities with 2-oxohexanoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Hydroxy-2-oxohexanoic acidC₆H₁₀O₄Contains a hydroxyl group at the fourth carbon position.
3-Oxopentanoic acidC₅H₈O₃A shorter chain keto acid with similar metabolic pathways.
Acetoacetic acidC₄H₆O₃A diketone that plays a significant role in ketogenesis.
3-Hydroxybutyric acidC₄H₈O₃Involved in energy metabolism and ketone body production.

Uniqueness: What sets 2-oxohexanoic acid apart is its specific chain length and the position of the oxo group, which influences its reactivity and biological roles compared to the other compounds listed.

Physical Description

Solid

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2492-75-3

Wikipedia

2-oxohexanoate
2-oxohexanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2023-08-15

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